![molecular formula C14H16N2O3 B2532456 Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate CAS No. 1181486-44-1](/img/structure/B2532456.png)
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H16N2O3 . The molecular weight of this compound is 260.29 .Applications De Recherche Scientifique
Crystal Packing and Interactions
N⋯π and O⋯π Interactions : A study by Zhang, Wu, and Zhang (2011) highlights the utilization of rare N⋯π and O⋯π interactions in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, forming a simple 1-D double-column. This emphasizes the non-hydrogen bonding interactions in the crystal structure of the compound (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction : Another study by the same authors in 2012 discovered an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, elucidated through ab initio computations. This study expands our understanding of nontraditional intermolecular interactions (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Structural Analysis
Synthesis and Characterization : Johnson et al. (2006) synthesized and characterized a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, detailing its crystal structure and spectral properties. This study contributes to the knowledge of synthesis techniques and the structural properties of similar compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Novel Synthesis Approaches : Harisha et al. (2015) reported a new synthesis method for a COMT inhibitor, entacapone, using a precursor related to ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate. This approach highlights the versatility of such compounds in synthesizing pharmacologically important agents (Harisha et al., 2015).
Applications in Heterocyclic Synthesis
- Preparation of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, in synthesizing various heterocyclic systems. This study showcases the potential of these compounds in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Psychotropic Activity Study
- Synthesis and Psychotropic Activity : Grigoryan et al. (2011) conducted a study on the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, and its application in psychotropic activity. This research adds to the understanding of the psychotropic properties of such compounds (Grigoryan, Tarzyan, Markosyan, Paronikyan, & Sukasyan, 2011).
Safety and Hazards
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is intended for research use only and is not intended for diagnostic or therapeutic use . The buyer assumes responsibility to confirm product identity and/or purity . For safety and handling, it is recommended to refer to its Material Safety Data Sheet (MSDS).
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWFKMEKDOMQY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.